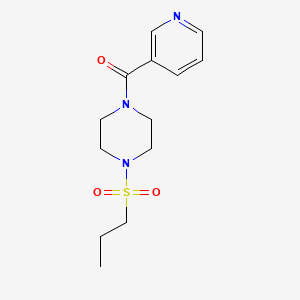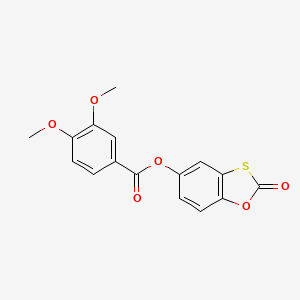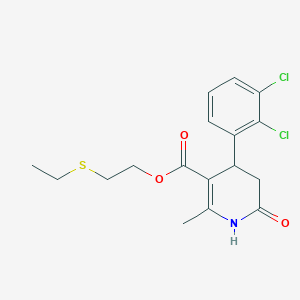![molecular formula C21H23FN4O2 B5528258 8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5528258.png)
8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Research on quinoline derivatives, including fluoroquinolones and compounds bearing imidazole, piperidine, and methoxyethyl groups, has shown diverse synthetic strategies. For example, studies on the synthesis of quinolinecarboxylic acids and fluoroquinolones highlight the use of nucleophilic substitution, condensation, and cyclization reactions to introduce various functional groups, including fluoro, imidazole, and piperidine moieties, onto the quinoline core (Frigola et al., 1987). These synthetic routes often involve multi-step processes, including protection and deprotection steps, to achieve the desired structural complexity (Vaid et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their planarity and the presence of heteroatoms, which significantly influence their chemical properties and reactivity. Crystal structure analysis reveals intricate details about the molecular geometry, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's behavior in various chemical contexts (Wang et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and metalation. The presence of a fluoro group can enhance the electrophilic character of the quinoline nucleus, facilitating reactions at specific positions. Additionally, the reactivity of the compound can be modulated by substituents like the imidazole and piperidine groups, which can participate in or influence various chemical transformations (Stadlwieser et al., 1998).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure and the nature of their substituents. Functional groups such as fluoro, imidazole, and piperidine can affect the compound's polarity, hydrogen bonding capacity, and overall molecular geometry, which in turn influence its physical behavior (Mella et al., 2001).
Chemical Properties Analysis
The chemical properties of "8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline" would likely include reactivity towards nucleophiles and electrophiles, potential for forming hydrogen bonds, and interaction with metal ions. These properties are essential for understanding the compound's behavior in chemical reactions and potential applications in various scientific fields (Segawa et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(8-fluoroquinolin-2-yl)-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-28-13-12-25-11-9-23-20(25)16-5-3-10-26(14-16)21(27)18-8-7-15-4-2-6-17(22)19(15)24-18/h2,4,6-9,11,16H,3,5,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRGELCFQMHASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5528178.png)
![3-(2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5528189.png)
![N,N-dimethyl-3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5528203.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5528210.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5528213.png)


![ethyl 4-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5528235.png)

![(4-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5528244.png)
![4-(1,4-oxazepan-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5528248.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5528265.png)
![methyl 4,5-dimethyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5528269.png)
![N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5528276.png)